

historical development of furcellaran as a food additive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furcellaran*

Cat. No.: *B1364894*

[Get Quote](#)

An In-depth Technical Guide to the Historical Development of **Furcellaran** as a Food Additive

Introduction

Furcellaran is a phycocolloid, a natural hydrocolloid extracted from the red seaweed *Furcellaria lumbricalis*. It belongs to the family of sulfated polysaccharides and is structurally similar to carrageenan, often described as a hybrid of kappa/beta carrageenan.[1] For decades, it has been utilized in the food industry as a gelling agent, thickener, and stabilizer.[2] Its unique gelling properties, which are intermediate between those of agar and carrageenan, make it a versatile additive in a wide range of food products.[3] This technical guide provides a comprehensive overview of the historical development, chemical properties, production methods, and regulatory status of **furcellaran** for researchers, scientists, and professionals in the food and drug development sectors.

Historical Development and Commercialization

The industrial production of **furcellaran**, colloquially known as Danish agar, was a direct consequence of geopolitical events. The Allied nations' access to Japanese agar was severed during World War II, necessitating the search for substitutes.[3][4] This led to the establishment of the first commercial **furcellaran** factory in Denmark in the 1940s.[5] Following this, production began on the Estonian island of Saaremaa in 1966, initially to supply the "Kalev" confectionery factory.[5] Today, over 90% of **furcellaran** production is dedicated to the food industry, with the remainder used in pharmaceutical and cosmetic applications.[3][4]

The primary commercial source of **furcellaran** is the red alga *Furcellaria lumbricalis* (formerly *F. fastigata*). This seaweed is predominantly harvested from the North Atlantic, with significant resources historically located in the Kattegat strait between Denmark and Sweden, and more recently, in the waters of Estonia and Canada.^{[2][4]}

Chemical Structure and Physicochemical Properties

Furcellaran is a high-molecular-weight polysaccharide composed of repeating disaccharide units.^[6] Its structure is primarily a potassium salt of a sulfuric acid ester.^[6]

- **Composition:** It consists mainly of D-galactose (46-53%), 3,6-anhydro-D-galactose (30-33%), and sulfated portions of these sugars (16-20%).^[3]
- **Sulfate Content:** The sulfate content is typically between 12% and 16%.^[2] A key structural distinction from kappa-carrageenan is its lower degree of sulfation; **furcellaran** has approximately one sulfate ester group for every three to four sugar residues, whereas kappa-carrageenan has one for every two.^{[1][2]}
- **Molecular Weight:** The molecular weight of food-grade **furcellaran** is reported to be in the range of 20,000 to 80,000 Da, with other sources citing averages between 290 and 500 kDa.^{[2][3][7]}

Data Presentation

The chemical and physical properties of **furcellaran** are summarized in the tables below.

Table 1: Chemical Composition of **Furcellaran**

Component	Percentage (%)	Reference
D-galactose	46 - 53%	^[3]
3,6-anhydro-D-galactose	30 - 33%	^[3]
Sulfate	12 - 16%	^[2]

Table 2: Physicochemical Properties of **Furcellaran**

Property	Value / Description	Reference
Molecular Weight	20 - 80 kDa (food grade); 290 - 500 kDa (average)	[2][3],[7]
Solubility	Dispersible in cold water; soluble in water >75°C and in boiling milk.	[4][6]
Gelling Temperature	~ 40 - 45°C	[2]
Melting Temperature	A 1% gel melts between 35-45°C (low hysteresis). Higher concentrations melt at higher temperatures.	[2]
Viscosity	Solutions are highly viscous. A 1.5% dispersion shows increasing viscosity up to 43°C, then decreases with further heating.	[2][4]
Gel Characteristics	Forms firm, smooth, and elastic gels. Gel strength is enhanced by potassium ions.	[2][4]

Experimental Protocols

Historical Method for Furcellaran Extraction (Whistler, 1973)

This protocol describes a traditional industrial process for extracting **furcellaran**.[\[4\]](#)

- Alkali Pre-treatment: Wash the raw Furcellaria seaweed and place it in concrete tanks. Submerge the seaweed in an alkaline solution for a period of 2-3 weeks at room temperature. This step is crucial for converting precursor units into 3,6-anhydro-D-galactose, which significantly enhances the gelling properties of the final product.[\[4\]\[8\]](#)

- **Hot Water Extraction:** After pre-treatment, transfer the alkali-modified seaweed to a vessel and boil it in water to extract the **furcellaran**.
- **Purification:** Separate the liquid extract from the seaweed residue via filtration and centrifugation.
- **Concentration:** Concentrate the clarified extract using vacuum vaporization.
- **Precipitation:** Precipitate the concentrated **furcellaran** as gelled threads by introducing a potassium chloride (KCl) solution. The potassium ions induce gelation.
- **Freeze-Thaw Syneresis:** Drain the threads and freeze them in a brine freezer for 20-30 hours.
- **Dewatering:** Thaw the frozen threads in a KCl solution. The freeze-thaw process facilitates the removal of water (syneresis). Press or centrifuge the thawed material to yield a fibrous substance containing approximately 15% dry mass.
- **Finishing:** Dry the fibrous material, then grind and sift it to produce the final **furcellaran** powder. The final product is a potassium salt containing 8-15% KCl.[2]

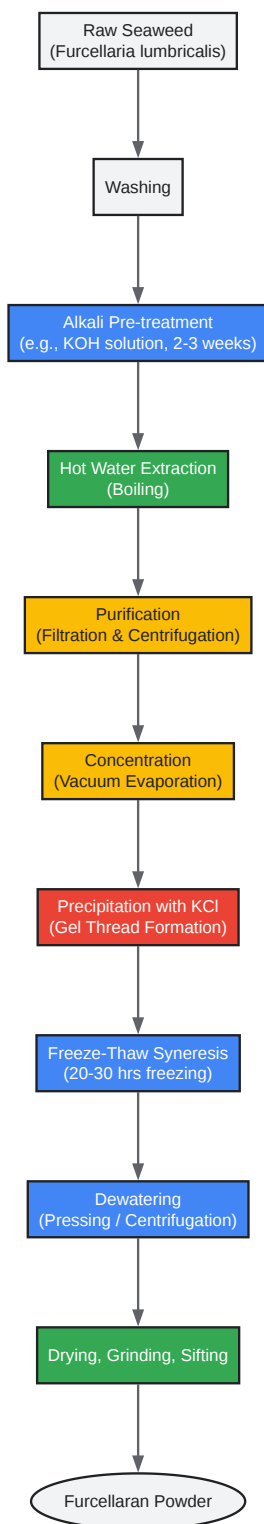
Protocol for Gel Strength Measurement

Gel strength is a critical quality parameter for **furcellaran**. It is typically measured using a texture analyzer equipped with a standard plunger.

- **Sample Preparation:** Prepare a 1.5% (w/w) **furcellaran** solution by dissolving the dry powder in hot deionized water. If investigating the effect of ions, add a specific concentration of salt (e.g., 0.2% KCl).[9]
- **Heating and Dissolution:** Heat the solution to 80-90°C in a water bath or on a hotplate with stirring until the **furcellaran** is completely dissolved.[9]
- **Gelling:** Pour the hot solution into standardized cylindrical molds (e.g., 36 mm diameter, filled to 17 mm height).[10] Allow the gels to set by cooling and then storing them in an air thermostat at a controlled temperature (e.g., 20°C) for a specified time (e.g., 4 hours) to ensure complete gel maturation.[10]

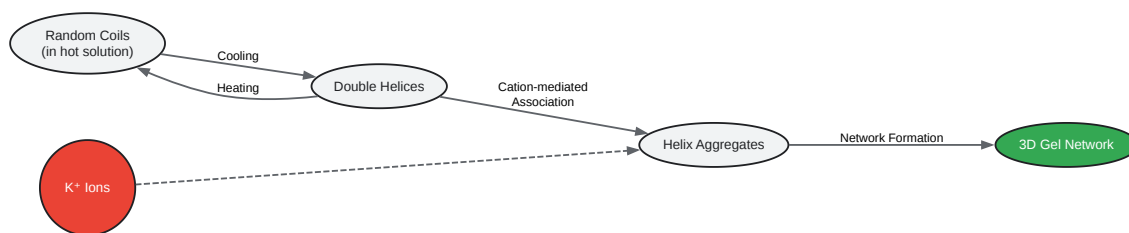
- Measurement:
 - Place the gel sample on the texture analyzer platform.
 - Use a standard probe, such as a 1 cm² hemi-spherically tipped plunger.[\[10\]](#)
 - Set the instrument to perform a compression test at a defined speed.
 - The gel strength is recorded as the peak force (in grams) required to rupture or compress the gel to a specific distance. The result is expressed in g/cm².[\[9\]](#)[\[10\]](#)

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Historical Industrial Extraction Workflow for **Furcellaran**.



[Click to download full resolution via product page](#)

Caption: **Furcellaran's** Thermoreversible Gelling Mechanism.

Regulatory Status

The regulatory classification of **furcellaran** is closely tied to that of carrageenan due to their structural similarities.

- European Union: In the EU, **furcellaran** is identified by the E-number E 408.[4] However, it is sometimes classified together with carrageenan (E 407).[1] All food additives permitted for use in the EU before January 2009, including **furcellaran**, have been undergoing a systematic safety re-evaluation by the European Food Safety Authority (EFSA).[11][12]
- United States: The U.S. Food and Drug Administration (FDA) lists **furcellaran** as a food additive permitted for direct addition to food for human consumption. It is categorized as a processing aid and its use is specified in the Code of Federal Regulations under 21 CFR 172.655 (Furcellaran) and 21 CFR 172.660 (Furcellaran, salt of).[1]

Conclusion

The development of **furcellaran** as a food additive is a notable example of innovation driven by necessity. From its origins as a wartime substitute for agar, it has become a valuable hydrocolloid in the food industry, prized for its reliable gelling, thickening, and stabilizing functionalities. Its unique properties, stemming from its distinct chemical structure, have secured its place in the formulation of a variety of food products. A thorough understanding of

its historical context, chemical properties, and the protocols for its extraction and analysis is essential for food scientists and researchers seeking to optimize its use or explore new applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 2. 339. Carrageenan and Furcellaran (WHO Food Additives Series 5) [[inchem.org](https://www.inchem.org)]
- 3. Color Additives History | FDA [[fda.gov](https://www.fda.gov)]
- 4. seatechbioproducts.com [seatechbioproducts.com]
- 5. textureanalyzers.com [textureanalyzers.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. blog.rheosense.com [blog.rheosense.com]
- 10. stablemicrosystems.com [stablemicrosystems.com]
- 11. Food additives | EFSA [efsa.europa.eu]
- 12. Re-evaluation - Food Safety - European Commission [food.ec.europa.eu]
- To cite this document: BenchChem. [historical development of furcellaran as a food additive]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364894#historical-development-of-furcellaran-as-a-food-additive>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com